Perospirone Hydrochloride Trihydrate

Description

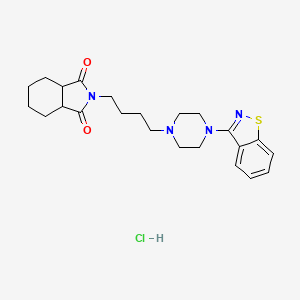

Perospirone Hydrochloride Trihydrate (CAS 129273-38-7) is an atypical antipsychotic approved for treating schizophrenia and related psychiatric disorders. It is chemically defined as a trihydrate salt with the molecular formula $ \text{C}{23}\text{H}{30}\text{N}4\text{O}2\text{S} \cdot \text{HCl} \cdot 3\text{H}_2\text{O} $ and a molecular weight of 426.57 (anhydrous basis) . Its formulation includes controlled-release tablets designed to optimize pharmacokinetics, such as extended plasma half-life and reduced dosing frequency, while maintaining therapeutic efficacy .

Mechanistically, Perospirone acts as a dual antagonist of serotonin 5-HT$2$ and dopamine D$2$ receptors, which underpins its efficacy in managing both positive and negative symptoms of schizophrenia . Clinical studies demonstrate its ability to improve social function and reduce prolactin elevation compared to other antipsychotics, alongside a lower incidence of adverse reactions (5.71% vs. 22.86% for risperidone) . Analytical methods, such as RP-HPLC, ensure precise quality control of the compound and related substances .

Properties

IUPAC Name |

2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZFAPMOZFYELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129273-38-7 | |

| Record name | Perospirone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrochlorination Process

Perospirone free base is dissolved in a polar aprotic solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran) at a volume-to-mass ratio of 2–10 mL/g . Hydrochloric acid is added dropwise under stirring at room temperature until pH 1–2 is achieved. The crude hydrochloride salt precipitates upon cooling to ≤10°C, with yields exceeding 98%.

Recrystallization Optimization

The crude product is further purified using aqueous-organic solvent mixtures. For example:

-

Ethanol-water (70–83%) : Cooling to −5–10°C yields crystals with 99.91% HPLC purity and ≤0.08% impurities.

-

Acetonitrile-water (70–85%) : Yields 88.2–95.3% with comparable purity.

Table 1: Recrystallization Conditions and Outcomes

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Max. Impurity (%) |

|---|---|---|---|---|

| 80% Ethanol | −5–0 | 95.3 | 99.91 | 0.08 |

| 83% Ethanol | 0–5 | 95.1 | 99.97 | 0.07 |

| 70% Acetonitrile | −10–−5 | 88.2 | 99.81 | 0.09 |

This method’s advantages include scalability and reproducibility, though solvent selection critically impacts crystal stability. Ethanol-based systems produce more thermostable crystals than acetonitrile or tetrahydrofuran.

Novel Synthetic Routes via Intermediate Alkylation

Alternative pathways, such as those in CN105669665A , utilize alkylation reactions to synthesize perospirone intermediates before hydrochlorination.

Alkylation of Cyclohexanedicarboximide

A toluene suspension of cyclohexanedicarboximide reacts with a quaternary ammonium intermediate derived from 1-(1,2-benzisothiazol-3-yl)piperazine. Polyethylene glycol (PEG400) acts as a phase-transfer catalyst, facilitating a 64% yield after refluxing for 8–9 hours.

Hydrochlorination and Purification

The alkylated product is treated with hydrogen chloride gas in ethanol, followed by recrystallization in 95% ethanol. This yields needle-like crystals with 99.94% purity, albeit at a lower overall yield (61–64%) compared to direct methods.

Key Considerations :

-

Temperature Control : Maintaining ≤135°C during solvent evaporation prevents decomposition.

-

Inorganic Salt Removal : Boiling water washes eliminate residual salts, enhancing purity.

Comparative Analysis of Methodologies

Efficiency and Purity

Stability and Impurity Profiles

Direct recrystallization in ethanol-water systems produces crystals resistant to degradation under high humidity and light, whereas acetonitrile-derived forms show higher impurity levels (>0.09%). The alkylation route, while innovative, introduces challenges in intermediate purification, limiting industrial adoption.

Industrial-Scale Production Protocols

Large-Batch Hydrochlorination

-

Dissolve 57.2 g of free base (98.5% purity) in 286 mL ethanol.

-

Add HCl dropwise until pH 1.5, stir for 1 hour.

-

Cool to −5°C, filter, and recrystallize in 80% ethanol.

-

Dry at 70°C to obtain 60.5 g trihydrate (95.3% yield).

Chemical Reactions Analysis

Metabolic Reactions

Perospirone undergoes extensive first-pass metabolism in the liver, primarily through hydroxylation, N-dealkylation, and S-oxidation. The key enzymes involved are cytochrome P450 3A4, 1A1, 2C8, and 2D6, with CYP3A4 playing a crucial role .

Metabolic Pathways:

Pharmacokinetics and Elimination

Perospirone is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8 to 1.5 hours. It has a large volume of distribution (mean of 1733 L) and is extensively bound to plasma proteins (92%) . The compound is mainly excreted via renal elimination, with a small fraction excreted unchanged .

Pharmacokinetic Parameters:

Scientific Research Applications

Treatment of Schizophrenia

Perospirone is primarily indicated for schizophrenia, where it addresses both positive symptoms (hallucinations, delusions) and negative symptoms (anhedonia, social withdrawal). Clinical trials have demonstrated its effectiveness in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), although some studies suggest it may be less effective than other second-generation antipsychotics .

Management of Bipolar Mania

The compound is also utilized in managing acute episodes of bipolar mania. Its ability to stabilize mood while minimizing cognitive impairment makes it a suitable choice for patients experiencing manic episodes .

Novel Formulations

Recent advancements have led to the development of extended-release and controlled-release formulations of Perospirone. These innovations aim to improve patient compliance by reducing dosing frequency and stabilizing blood concentration levels, thus enhancing therapeutic outcomes for schizophrenia treatment .

Neuroleptic Malignant Syndrome (NMS) Induced by Perospirone

A notable case involved a 40-year-old female patient who developed NMS after being switched to Perospirone from another antipsychotic. Despite initial symptom control, she experienced severe extrapyramidal symptoms leading to NMS, highlighting the importance of monitoring for adverse effects when prescribing this medication .

Efficacy Comparison with Other Antipsychotics

In a meta-analysis comparing Perospirone with other second-generation antipsychotics, it was found that while Perospirone was well tolerated, it showed inferior efficacy in reducing PANSS scores compared to alternatives like risperidone and aripiprazole . This underscores the need for individualized treatment plans based on patient response.

Comparative Analysis with Other Antipsychotics

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Perospirone | Atypical Antipsychotic | D2 antagonist; 5-HT2 inverse agonist | Lower incidence of extrapyramidal symptoms |

| Risperidone | Atypical Antipsychotic | D2 antagonist; 5-HT2 antagonist | Broader receptor binding profile |

| Aripiprazole | Atypical Antipsychotic | Partial agonist at D2; 5-HT1A agonist | Unique partial agonist activity |

| Olanzapine | Atypical Antipsychotic | D2 antagonist; 5-HT2 antagonist | Strong antihistaminic effects |

Perospirone distinguishes itself through its specific receptor affinity profile, which may lead to fewer side effects compared to traditional antipsychotics like haloperidol .

Mechanism of Action

Perospirone Hydrochloride Trihydrate exerts its effects primarily through antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors. It also acts as a partial agonist at serotonin 5-HT1A receptors. This dual action helps in alleviating both positive and negative symptoms of schizophrenia. The compound’s high affinity for these receptors modulates neurotransmitter release and receptor activity, leading to its antipsychotic effects .

Comparison with Similar Compounds

Table 1: Receptor Binding Profiles

Clinical Efficacy

A 35-patient trial comparing Perospirone and risperidone demonstrated equivalent reductions in Positive and Negative Syndrome Scale (PANSS) scores. However, Perospirone showed superior improvement in social function (e.g., social withdrawal, occupational engagement) and significantly lower prolactin levels at weeks 3 and 8 ($ P < 0.05 $) . In contrast, risperidone’s potent D$_2$ blockade often correlates with hyperprolactinemia, increasing risks of gynecomastia and sexual dysfunction .

Adverse Effects and Tolerability

Perospirone’s adverse reaction rate (5.71%) is markedly lower than risperidone’s (22.86%), attributed to its balanced receptor affinity . Key comparisons include:

- Metabolic Effects : Olanzapine and clozapine are associated with weight gain and dyslipidemia, whereas Perospirone’s metabolic impact remains understudied but appears milder .

- Prolactin Elevation : Perospirone causes minimal prolactin elevation compared to risperidone and paliperidone, which frequently induce endocrine disruptions .

- EPS Risk : Aripiprazole’s partial D$_2$ agonism reduces EPS, while Perospirone’s antagonism may pose a moderate risk, though lower than typical antipsychotics .

Table 2: Adverse Effect Profiles

| Drug | Common Adverse Effects | Prolactin Elevation | EPS Risk |

|---|---|---|---|

| Perospirone HCl Trihydrate | Low incidence (5.71%) | Minimal | Moderate |

| Risperidone | Hyperprolactinemia, EPS | High | High |

| Aripiprazole | Akathisia, insomnia | Minimal | Low |

| Olanzapine | Weight gain, sedation | Moderate | Low |

Pharmacokinetic Profile

Perospirone’s trihydrate formulation enhances stability and solubility, supporting controlled-release tablets that sustain plasma concentrations .

Biological Activity

Perospirone hydrochloride trihydrate, a novel atypical antipsychotic, has garnered attention for its unique pharmacological profile and therapeutic potential in treating schizophrenia and other psychiatric disorders. This article delves into the biological activity of perospirone, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

Perospirone primarily functions as a serotonin (5-HT) receptor antagonist and a dopamine D2 receptor antagonist . Its high affinity for the 5-HT2A receptor (Ki = 0.6 nM) and D2 receptor (Ki = 1.4 nM) underpins its antipsychotic effects. Additionally, it acts as a partial agonist at 5-HT1A receptors (Ki = 2.9 nM), which may contribute to its anxiolytic properties .

The drug's action involves:

- Inverse agonism at 5-HT2A receptors , leading to decreased serotonergic activity.

- Dopamine D2 receptor antagonism , which mitigates dopaminergic overactivity associated with psychosis.

- Antagonistic effects on α₁-adrenergic and H1 histamine receptors , contributing to its sedative effects .

Pharmacokinetics

Perospirone is characterized by rapid absorption following oral administration, with peak plasma concentrations reached within 0.8 to 1.5 hours post-dose. The mean volume of distribution is approximately 1733 L , indicating extensive tissue distribution . The drug undergoes significant first-pass metabolism in the liver, primarily via CYP3A4, leading to the formation of active metabolites such as hydroxyperospirone .

Key pharmacokinetic parameters include:

- Half-life : Approximately 1.9 hours after an 8 mg dose.

- Protein binding : High (92%), predominantly to serum albumin.

- Elimination : Mainly renal, with only 0.4% excreted unchanged in urine .

Clinical Efficacy

Clinical studies have evaluated the efficacy of perospirone in treating schizophrenia. A systematic review indicated that while perospirone is well-tolerated, it does not significantly outperform other second-generation antipsychotics (SGAs) in reducing Positive and Negative Syndrome Scale (PANSS) scores . Specifically:

- Total PANSS score reduction : Inferior compared to other SGAs (SMD = 0.36).

- Positive symptoms : Also showed less efficacy than pooled SGAs (SMD = 0.34).

However, it is noted that perospirone may have advantages in tolerability compared to some SGAs .

Neuroleptic Malignant Syndrome Induced by Perospirone

A notable case involved a 40-year-old female patient who developed neuroleptic malignant syndrome (NMS) after being switched from risperidone to perospirone. Initially prescribed an escalating dose of perospirone, she experienced severe extrapyramidal symptoms and subsequently NMS characterized by hyperthermia, muscle rigidity, and autonomic instability after increasing her dose to 40 mg/d . This case highlights the potential for severe adverse effects associated with perospirone use.

Summary of Findings

| Parameter | Value |

|---|---|

| Primary Action | Antagonist at 5-HT2A and D2 |

| Half-life | 1.9 hours |

| Volume of Distribution | 1733 L |

| Protein Binding | 92% |

| Efficacy on PANSS Total Score | Inferior to other SGAs (SMD = 0.36) |

Q & A

Q. What is the pharmacological mechanism of Perospirone Hydrochloride Trihydrate, and how does it differ from other atypical antipsychotics?

Perospirone acts as a dual antagonist at serotonin 5-HT2A and dopamine D2 receptors, with additional partial agonism at 5-HT1A receptors. Its Ki values for 5-HT2A, D2, and 5-HT1A receptors are 0.6 nM, 1.4 nM, and 2.9 nM, respectively . Unlike risperidone (a potent D2 antagonist with higher extrapyramidal risk) or aripiprazole (a D2 partial agonist), Perospirone’s 5-HT1A activity may mitigate adverse effects like akathisia . For mechanistic studies, receptor binding assays using radioligands (e.g., [³H]spiperone for D2) are recommended to quantify affinity.

Q. What are the key chemical and stability properties of this compound for analytical method development?

The compound has the molecular formula C23H30N4O2S·HCl·2H2O (molecular weight 499.07) and CAS number 129273-38-6. It requires storage at 2–8°C in anhydrous form and must be dried at 105°C for 2 hours before use in assays to remove hydrates . UV spectrophotometry (e.g., using ninhydrin derivatization) or RP-HPLC with C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0) are common for quantification .

Q. How can researchers validate the purity of this compound in reference standards?

Chemical reference standards (e.g., batch 100896-200601, 99.5% purity) should undergo thermogravimetric analysis (TGA) to confirm trihydrate composition and high-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) to assess impurities. Method validation parameters include linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate Perospirone’s cognitive and social function improvements in schizophrenia models?

Utilize rodent behavioral assays such as:

- Novel Object Recognition (NOR) for episodic memory.

- Social Interaction Test to measure reductions in social withdrawal. In a clinical trial design, the PANSS (Positive and Negative Syndrome Scale) and PSP (Personal and Social Performance) scores should be assessed at baseline, 3 weeks, and 8 weeks. A double-blind, randomized controlled trial (RCT) comparing Perospirone with risperidone demonstrated equivalent efficacy but lower prolactin elevation (p<0.05) and adverse reaction rates (5.71% vs. 22.86%) .

Q. What experimental strategies can resolve contradictions in receptor binding data between Perospirone and other 5-HT2A/D2 antagonists?

Contradictions may arise from differences in assay conditions (e.g., cell lines, radioligands). To address this:

Q. How can chemometric tools optimize analytical methods for Perospirone quantification in complex matrices like plasma or brain tissue?

Apply multivariate optimization techniques:

- Central Composite Design (CCD) to optimize HPLC parameters (flow rate, column temperature, gradient profile).

- Partial Least Squares (PLS) regression to correlate UV spectral data with concentration in biological samples. For plasma analysis, protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) achieves >90% recovery .

Q. What are the implications of Perospirone’s classification as an ACB Score 3 anticholinergic agent in geriatric research?

ACB Score 3 indicates high anticholinergic burden, which may exacerbate cognitive decline in elderly patients. In preclinical models, co-administer acetylcholinesterase inhibitors (e.g., donepezil) and monitor cognitive outcomes via Morris Water Maze. Clinically, prioritize patients with low baseline anticholinergic activity and monitor Mini-Mental State Examination (MMSE) scores .

Data Interpretation and Methodological Challenges

Q. How can researchers address variability in prolactin response to Perospirone across demographic subgroups?

Stratify clinical trial data by sex and age, as prolactin elevation is more pronounced in premenopausal women. Use mixed-effects models to adjust for covariates like BMI and baseline prolactin. In a study, Perospirone-treated patients showed lower prolactin levels (15.2 ng/mL vs. 28.4 ng/mL in risperidone group, p<0.05) .

Q. What in vitro models best predict Perospirone’s metabolic interactions in vivo?

Use human liver microsomes (HLMs) with CYP3A4/5 inhibitors (e.g., ketoconazole) to identify major metabolic pathways. Perospirone is primarily metabolized by CYP3A4 to inactive sulfoxide derivatives. Co-administration with CYP3A4 inducers (e.g., carbamazepine) may reduce efficacy .

Q. How do Perospirone’s physicochemical properties influence its blood-brain barrier (BBB) penetration?

Calculate logP (2.1) and polar surface area (PSA, 78 Ų) using software like MarvinSketch. A PSA <90 Ų and moderate logP suggest favorable BBB penetration. In vivo, measure brain-to-plasma ratio (B/P) via LC-MS/MS after oral administration (typical dose: 0.5 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.